molecular formula C23H23N3O5 B2434373 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 1251593-43-7

2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2434373
CAS No.: 1251593-43-7
M. Wt: 421.453
InChI Key: MWADLGNJTFKKKO-UHFFFAOYSA-N
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Description

2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-ethoxyphenyl)acetamide is a recognized and potent small-molecule inhibitor of Activated Cdc42-associated kinase 1 (TNK2 or ACK1), a non-receptor tyrosine kinase with significant oncogenic potential. Its primary research value lies in probing the role of TNK2 in cancer cell signaling pathways, particularly those driven by androgen receptor (AR) activation. This compound functions by inhibiting TNK2 kinase activity, which in turn prevents the TNK2-mediated phosphorylation of AR at Tyr-267 . This specific phosphorylation event is crucial as it stabilizes the AR and promotes its nuclear localization and transcriptional activity, even in castration-resistant prostate cancer (CRPC) contexts. Consequently, this inhibitor is a critical tool for researchers investigating mechanisms of androgen-independent tumor growth and metastasis. Studies have demonstrated its efficacy in reducing the viability of prostate cancer cell lines and in impeding tumor growth in in vivo models , highlighting its utility in preclinical oncology research aimed at developing novel therapeutic strategies for advanced prostate cancer and other malignancies where TNK2 signaling is implicated.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-3-30-18-7-5-4-6-16(18)24-19(27)12-26-17-13-31-22(28)20(17)21(25-23(26)29)15-10-8-14(2)9-11-15/h4-11,21H,3,12-13H2,1-2H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWADLGNJTFKKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(NC2=O)C4=CC=C(C=C4)C)C(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-ethoxyphenyl)acetamide , identified by its CAS number 1251678-51-9 , belongs to a class of pyrimidine derivatives known for their diverse biological activities. This article aims to synthesize existing research on the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C22H21N3O5
  • Molecular Weight : 407.4 g/mol
  • Structure : The compound features a pyrimidine core fused with a furo[3,4-d] structure, which is critical for its biological activity.

Biological Activity Overview

Pyrimidine derivatives have been extensively studied for their pharmacological properties. The specific compound under consideration exhibits several notable biological activities:

  • Antitumor Activity : Pyrimidine derivatives often demonstrate cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against HeLa cells, indicating potential use in cancer therapy .
  • Antimicrobial Properties : Many pyrimidine derivatives have been reported to possess significant antimicrobial activity. For example, compounds within this class have shown effectiveness against various bacterial strains with IC50 values ranging from 200 to 300 µM .
  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .
  • Antidiabetic Activity : Certain pyrimidine-based compounds have been identified as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, which may help in managing diabetes .
  • Antioxidant Activity : The antioxidant properties of similar compounds have been documented, suggesting a role in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies provide insights into the biological activities of pyrimidine derivatives:

  • A study highlighted the synthesis of various pyrano[2,3-d]pyrimidine derivatives and their evaluation for antitumor activity against different cancer cell lines. The results indicated promising cytotoxic effects with certain derivatives showing IC50 values as low as 129 µM against HeLa cells .
  • Another research project focused on the synthesis of hybrid compounds that include the furo[3,4-d]pyrimidine framework. These compounds were tested for their antimicrobial efficacy and showed significant inhibitory effects on bacterial growth .

Data Table: Biological Activities of Related Pyrimidine Derivatives

Activity TypeCompound ExampleIC50 Value (µM)Reference
AntitumorPyrano[2,3-d]pyrimidines129
AntimicrobialVarious derivatives200 - 300
Anti-inflammatoryFused pyrimidinesN/A
Antidiabeticα-amylase inhibitors6.490

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of pyrimidine precursors with acetamide derivatives. Key steps include:

  • Nucleophilic substitution : Use of catalysts like palladium or copper to facilitate coupling reactions (e.g., attaching the p-tolyl or ethoxyphenyl groups) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
  • Optimization : Adjusting solvent polarity (DMSO or acetonitrile) and temperature (60–100°C) to enhance yield (reported 40–70% in analogs) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for p-tolyl) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
  • HPLC : Purity assessment with C18 columns and UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Anticancer activity : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Structural analogs comparison : Evaluate derivatives (e.g., fluorinated or chlorinated analogs) to isolate substituent effects .
  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum content) .
  • Meta-analysis : Cross-reference data from PubChem and independent studies to identify outliers or trends .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility (logP reduction from ~3.5 to ~2.0) .
  • Prodrug design : Acetylate labile functional groups (e.g., esterification of the ethoxy group) to enhance stability .
  • Microsomal stability testing : Use liver microsomes to assess metabolic degradation (t₁/₂ > 60 min target) .

Q. How can computational modeling predict target interactions and guide SAR studies?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR or CDK2) .
  • QSAR analysis : Build regression models using descriptors like Hammett constants or topological polar surface area .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD < 1 µM for high affinity) .
  • X-ray crystallography : Co-crystallize with target proteins (e.g., thymidylate synthase) to resolve binding modes .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy changes during binding .

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